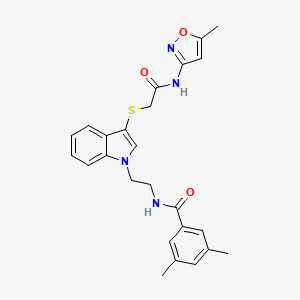
1-(4-Cyclopropylpiperidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Cyclopropylpiperidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one, commonly known as CPP, is a synthetic compound that belongs to the family of cathinones, which are psychoactive substances. CPP is a popular research chemical that has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
科学研究应用
CPP has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, CPP has been shown to act as a selective dopamine transporter inhibitor, which means it can increase the levels of dopamine in the brain. This property makes CPP a potential candidate for the treatment of Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD).
In pharmacology, CPP has been studied for its potential use as a pharmacological tool to study the dopamine system. CPP has been shown to induce hyperactivity and stereotypy in rodents, which are behaviors that are associated with the activation of the dopamine system. This property makes CPP a useful tool to study the role of dopamine in behavior and cognition.
In medicinal chemistry, CPP has been studied for its potential use as a lead compound to develop new drugs that target the dopamine system. CPP has a unique chemical structure that makes it a potential starting point for the design of new drugs that can selectively target the dopamine transporter.
作用机制
CPP acts as a selective dopamine transporter inhibitor, which means it can increase the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward. By inhibiting the reuptake of dopamine, CPP can increase the levels of dopamine in the synaptic cleft, which can lead to increased activation of dopamine receptors.
Biochemical and Physiological Effects
CPP has been shown to induce hyperactivity and stereotypy in rodents, which are behaviors that are associated with the activation of the dopamine system. CPP has also been shown to increase locomotor activity, which is a measure of motor function. These effects are consistent with the known effects of dopamine on behavior and cognition.
实验室实验的优点和局限性
CPP has several advantages for lab experiments. It has a unique chemical structure that makes it a potential starting point for the design of new drugs that can selectively target the dopamine transporter. CPP is also a useful tool to study the role of dopamine in behavior and cognition. However, CPP has some limitations as well. It is a psychoactive substance that can induce hyperactivity and stereotypy in rodents, which can confound the interpretation of behavioral experiments.
未来方向
There are several future directions for the study of CPP. One direction is the development of new drugs that target the dopamine transporter based on the chemical structure of CPP. Another direction is the use of CPP as a pharmacological tool to study the role of dopamine in behavior and cognition. Finally, the study of the biochemical and physiological effects of CPP can lead to a better understanding of the dopamine system and its role in health and disease.
合成方法
CPP can be synthesized by reacting 4-cyclopropylpiperidin-1-amine with 3,4-dimethylphenylacetone in the presence of a reducing agent such as sodium borohydride. This method was first reported in 2011 by the research group of David E. Nichols, who is a renowned chemist and pharmacologist.
属性
IUPAC Name |
1-(4-cyclopropylpiperidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-14-3-4-16(13-15(14)2)5-8-19(21)20-11-9-18(10-12-20)17-6-7-17/h3-4,13,17-18H,5-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLLAKNJARANAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)C3CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopropylpiperidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-(trifluomethyl)phenyl)amino)formamide](/img/structure/B2366832.png)
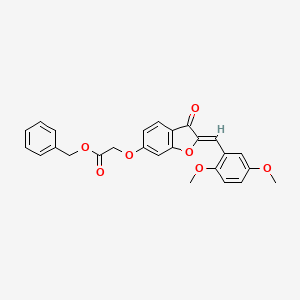
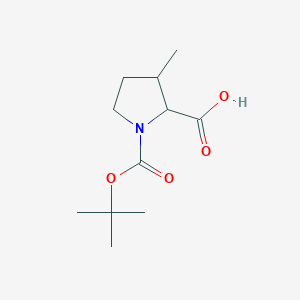
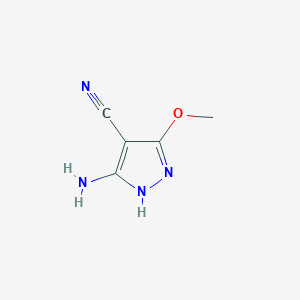
![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one](/img/structure/B2366838.png)

![1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2366842.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2366843.png)
![[4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2366846.png)
![2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2366847.png)
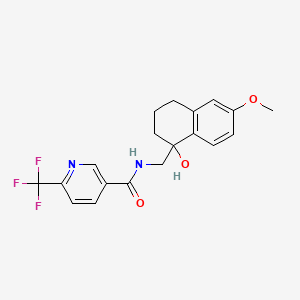
![N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)sulfamide](/img/structure/B2366851.png)
